4-(5-Ethoxypyrimidin-2-yl)phenol

Description

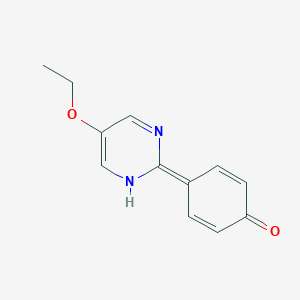

4-(5-Ethoxypyrimidin-2-yl)phenol (CAS: 121554-73-2) is an aromatic heterocyclic compound featuring a pyrimidine core substituted with an ethoxy group at position 5 and a phenolic hydroxyl group at position 2 (Figure 1). The ethoxy group enhances electron density in the pyrimidine ring, while the phenol moiety facilitates hydrogen bonding and π-π interactions.

Figure 1: Structure of this compound.

Properties

CAS No. |

121554-73-2 |

|---|---|

Molecular Formula |

C12H12N2O2 |

Molecular Weight |

216.24 g/mol |

IUPAC Name |

4-(5-ethoxypyrimidin-2-yl)phenol |

InChI |

InChI=1S/C12H12N2O2/c1-2-16-11-7-13-12(14-8-11)9-3-5-10(15)6-4-9/h3-8,15H,2H2,1H3 |

InChI Key |

LPZAGVCKPRWHAW-UHFFFAOYSA-N |

SMILES |

CCOC1=CN=C(N=C1)C2=CC=C(C=C2)O |

Isomeric SMILES |

CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |

Canonical SMILES |

CCOC1=CNC(=C2C=CC(=O)C=C2)N=C1 |

Synonyms |

Phenol, 4-(5-ethoxy-2-pyrimidinyl)- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol

Structure: Contains an imidazole ring substituted with two phenyl groups and a phenol moiety. Key Properties:

- Melting Point: 278°C .

- Optical Properties: UV-Vis absorption peaks at 340 nm and 406 nm (π→π* transitions) . Third-order nonlinear optical parameters:

- Nonlinear absorption coefficient (β): $4.044 \times 10^{-1} \, \text{cm W}^{-1}$

- Nonlinear refractive index (n₂): $-2.89 \times 10^{-6} \, \text{cm}^2 \text{W}^{-1}$ (self-defocusing behavior)

- Third-order susceptibility (χ³): $2.2627 \times 10^{-6} \, \text{esu}$ .

- Electronic Properties:

Comparison: The imidazole core provides greater rigidity and conjugation than pyrimidine, enhancing NLO activity. The ethoxy group in this compound may offer similar electron-donating effects as the imidazole’s phenyl groups, but experimental NLO data for the latter are significantly more robust .

5-(4-Ethylphenyl)pyrimidin-2-ol (CAS: 100142-27-6)

Structure: Pyrimidine substituted with an ethylphenyl group at position 5 and a hydroxyl group at position 2.

Key Properties:

Comparison: The absence of a phenol group in this compound limits hydrogen-bonding interactions. The ethoxy group in this compound may enhance solubility and polarizability compared to the ethyl substituent .

2-[4-(Piperidin-1-yl)-5H-chromeno-[2,3-d]pyrimidin-2-yl]phenol

Structure: Chromeno-pyrimidine fused ring system with a piperidinyl group and phenol. Key Properties:

- Crystallography: Single-crystal X-ray data confirm a planar chromeno-pyrimidine core, facilitating π-stacking .

Comparison: The chromeno-pyrimidine core extends conjugation beyond simple pyrimidine derivatives, likely improving NLO properties.

5-(4-Methoxyphenyl)pyrimidin-2-amine

Structure: Pyrimidine with a methoxyphenyl group (position 5) and an amine (position 2).

Key Properties:

- Electronic Effects: The methoxy group is a strong electron donor, similar to ethoxy, but the amine substituent introduces lone-pair electrons, altering charge distribution .

Comparison: The amine group may participate in hydrogen bonding, akin to the phenol in this compound. However, the lack of a hydroxyl group could reduce acidity and intermolecular interactions .

Data Table: Comparative Properties of Analogs

| Compound | Core Structure | Substituents | Melting Point (°C) | NLO Parameters (β, n₂, χ³) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| This compound | Pyrimidine | 5-Ethoxy, 2-phenol | Not reported | Not reported | Not reported |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Imidazole | 4,5-Diphenyl, 2-phenol | 278 | β = 4.044×10⁻¹ cm W⁻¹, n₂ = −2.89×10⁻⁶ cm² W⁻¹, χ³ = 2.26×10⁻⁶ esu | 1.8–2.5 |

| 5-(4-Ethylphenyl)pyrimidin-2-ol | Pyrimidine | 4-Ethylphenyl, 2-hydroxyl | Not reported | Not reported | Not reported |

| 5-(4-Methoxyphenyl)pyrimidin-2-amine | Pyrimidine | 4-Methoxyphenyl, 2-amine | Not reported | Not reported | Not reported |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.